Benzyl 3-amino-4-fluorobenzoate
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Overview
Description
Benzyl 3-amino-4-fluorobenzoate is an organic compound with the molecular formula C14H12FNO2 and a molecular weight of 245.25 g/mol It is a derivative of benzoic acid, where the benzyl group is esterified with 3-amino-4-fluorobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-amino-4-fluorobenzoate typically involves the esterification of 3-amino-4-fluorobenzoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic conditions. A common method involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Types of Reactions:
Reduction: The nitro group in the compound can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom in the aromatic ring can be substituted by nucleophiles under appropriate conditions, such as using a strong base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products:
Oxidation: Benzyl alcohol derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-amino-4-fluorobenzoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 3-amino-4-fluorobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting enzyme activity. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
- Benzyl 4-amino-3-fluorobenzoate
- Benzyl 3-amino-2-fluorobenzoate
- Benzyl 3-amino-4-chlorobenzoate
Comparison: Benzyl 3-amino-4-fluorobenzoate is unique due to the specific positioning of the amino and fluorine groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom at the 4-position can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
benzyl 3-amino-4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-12-7-6-11(8-13(12)16)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWCLHABHDGMFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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